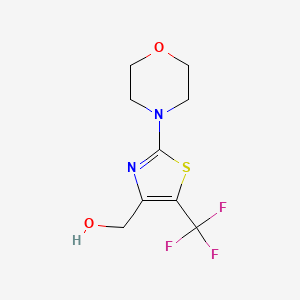
(2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol is a compound that features a thiazole ring substituted with a morpholino group and a trifluoromethyl group. Thiazole rings are known for their aromaticity and reactivity, making them significant in various medicinal and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the morpholino and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(Trifluoromethyl)thiazol-5-yl)methanol
- (4-(Trifluoromethyl)thiazol-2-yl)methanol
- 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol
Uniqueness
(2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol is unique due to the presence of the morpholino group, which imparts additional steric and electronic properties. This makes it distinct from other thiazole derivatives and enhances its potential for specific applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C9H11F3N2O2S |
|---|---|
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
[2-morpholin-4-yl-5-(trifluoromethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C9H11F3N2O2S/c10-9(11,12)7-6(5-15)13-8(17-7)14-1-3-16-4-2-14/h15H,1-5H2 |
Clé InChI |
FGWSGAWMHLDMJI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=C(S2)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13923947.png)



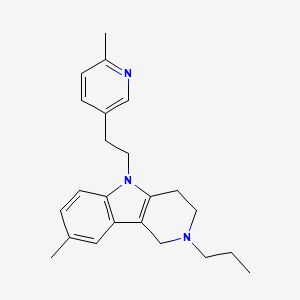
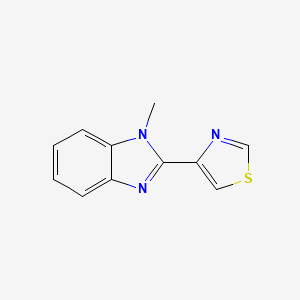
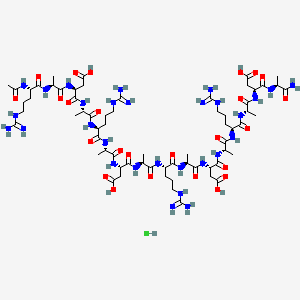
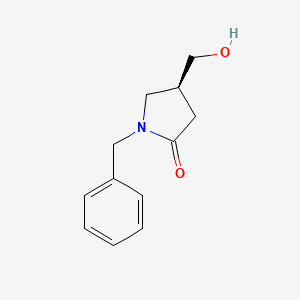

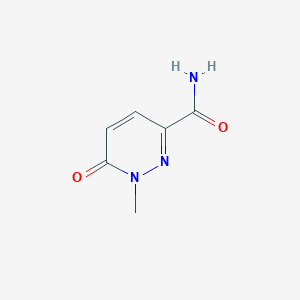

![[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924025.png)
